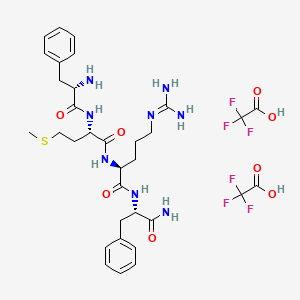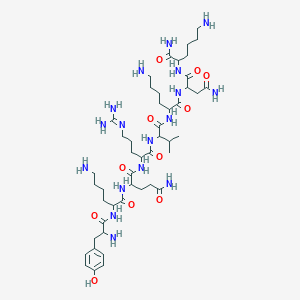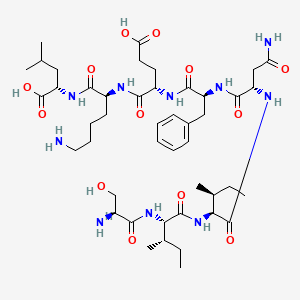
207349-63-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 207349-63-1 is known as Influenza HA 126-138 . It is an influenza virus hemagglutinin (HA) peptide composed of 126-138 amino acids that induces apoptosis of T cells in the thymus and peripheral blood .
Molecular Structure Analysis
The molecular formula of Influenza HA 126-138 is C52H81N19O22 . The IUPAC name for this compound is quite complex due to the large number of amino acids involved . The molecular weight is 1324.31 .Physical And Chemical Properties Analysis
The compound is soluble in water . Its density is predicted to be 1.449±0.06 g/cm3 , and its boiling point is predicted to be 2052.4±65.0°C . It should be stored at -20°C .科学的研究の応用
1. Scientific Software and Computing
Scientific software and computing frameworks have evolved to enhance programming productivity in scientific research applications. Traditional programming languages like C and Fortran, used by scientists rather than expert programmers, have made development, use, and maintenance of scientific software challenging. Modern commercial applications, however, leverage toolkits and software frameworks for rapid assembly of new applications from existing libraries. This approach has been increasingly adopted in scientific research, notably in grid-enabling existing applications and developing new applications from scratch, leading to improvements in scientific software frameworks (Appelbe, Moresi, Quenette, & Simter, 2007).
2. Data-Intensive Analysis in Science
Data-intensive science requires robust software applications to support analyses and processes efficiently. These applications must satisfy essential requirements like interoperability, integration, automation, reproducibility, and efficient data handling. Various technologies such as workflow, service, and portal are employed to meet these needs. However, no single technology can address all requirements, necessitating hybrid technologies to support data-intensive research (Yao, Rabhi, & Peat, 2014).
3. The Importance of Scientific Research
Scientific research is integral to understanding the universe and living things, and it drives the creation of technologies that benefit humanity and generate wealth. The beauty and benefits of science theme highlight the dual nature of scientific research: its exploration of profound mysteries and its practical applications for human advancement (Press, 2013).
4. Legacy Code in Scientific Applications
Large-scale scientific applications are crucial in supporting research. However, managing and evolving scientific code due to its complexity and the researchers' programming skills is often costly and time-consuming. Unit testing frameworks (UTFs) and other methodologies like Message Passing based Parallelization and parallel I/O operations are introduced to optimize software design and functionality in legacy scientific applications (Yao, Wang, Sun, & Zhong, 2017).
5. Data Sharing in Scientific Research
Data sharing is a critical aspect of the scientific method, allowing for verification of results and extending research from prior results. However, barriers like insufficient time, lack of funding, and organizational support often hinder data sharing. Researchers' willingness to share data depends on certain conditions being met, such as formal citation and sharing reprints (Tenopir et al., 2011).
6. Hackathons in Scientific Research
Hackathons can accelerate scientific discoveries and knowledge transfer by fostering collaborative science. They enable peer review before publication, cross-validate study designs or datasets, and drive reproducibility of scientific analyses. Hackathons bridge traditional divides in data analysis processes and promote agile extensions to structured collaborations (Ghouila et al., 2018).
7. Software Licensing for Scientists
Scientific computing relies on software developed by researchers. Ensuring that this software is available for inspection and use by other scientists is crucial for reproducibility and peer-review. Scientist-programmers must navigate the complex legal landscape of software licensing, often with the help of technology transfer offices, to distribute their software legally and effectively (Morin, Urban, & Śliż, 2012).
8. Scientific Research Management Systems
Scientific research management systems, based on integrated frameworks like SSH (Struts, Spring, Hibernate), enhance system scalability, maintainability, stability, and development efficiency. These systems support the business functions of scientific research and improve the overall system application effect (Li, 2012).
9. Scientific Computing Services
The increasing dependency on large-scale data analysis in scientific research necessitates advanced computing infrastructures. Services like the P-Grade portal facilitate large-scale linear systems of equations, parallel block iterative algorithms, and parallel decision-making algorithms. These services offer easy access to mathematical calculations and algorithms on distributed computing infrastructures (Astsatryan et al., 2013).
10. Open-Source Hardware in Scientific Research
Open-Source Hardware, like Arduino, provides low-cost alternatives for scientific instrumentation and research. It enables automated data collection, enhancing the frequency and efficiency of measurements while reducing expenses. This approach facilitates various research projects, from soil moisture monitoring for irrigation scheduling to environmental monitoring under forested conditions (Fisher & Gould, 2012).
作用機序
特性
CAS番号 |
207349-63-1 |
|---|---|
製品名 |
207349-63-1 |
分子式 |
C₅₂H₈₁N₁₉O₂₂ |
分子量 |
1324.31 |
配列 |
One Letter Code: HNTNGVTAASSHE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









